N-(3,4-dimethylphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-3-4-12(7-11(10)2)19-14(23)8-22-17(24)21-9-18-13-5-6-25-15(13)16(21)20-22/h3-7,9H,8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUARDZKVAFDHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound with significant potential for various biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.
Chemical Structure and Synthesis
The compound features a thienopyrimidine core structure with a dimethylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 401.5 g/mol. The synthesis typically involves multi-step organic reactions that optimize yield and purity through careful selection of reagents such as hydrogen peroxide and sodium borohydride for oxidation and reduction processes respectively.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. It appears to modulate enzyme activity or receptor interactions that are critical in cancer pathways.
- Antimicrobial Activity : Initial findings suggest that the compound may interact with specific enzymes or receptors involved in microbial resistance mechanisms.
- Enzyme Inhibition : The thienopyrimidine core is known to influence the modulation of various enzymes, which could lead to therapeutic applications.
The mechanism of action likely involves the modulation of enzyme activity or receptor interactions due to the presence of the thienopyrimidine core. This action can lead to significant biological responses relevant to both antimicrobial and anticancer activities .
Cytotoxicity Evaluation
Several studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance:
- A related compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 μM to 2.73 μM .
- The structure-activity relationship (SAR) studies indicated that specific functional groups significantly influence the cytotoxicity and selectivity of these compounds.
Comparative Analysis Table
| Compound Name | Biological Activity | IC50 Values (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | TBD | TBD |
| Compound 12e | Anticancer | 1.06 (A549), 1.23 (MCF-7), 2.73 (HeLa) | c-Met kinase |
| Foretinib | Anticancer | 0.019 | c-Met kinase |
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-(3,4-dimethylphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide exhibits antimicrobial properties. Research has shown that compounds with similar structural motifs often demonstrate activity against various bacterial strains. Ongoing investigations are focused on elucidating the specific mechanisms through which this compound interacts with microbial targets.
Anticancer Potential
The compound has also been studied for its anticancer properties. Initial findings suggest that it may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival pathways. This interaction could lead to the development of new therapeutic agents targeting various cancer types.
Case Studies
Several case studies have explored the biological applications of this compound:
- Antimicrobial Efficacy : A study conducted on various synthesized derivatives demonstrated that modifications to the thienopyrimidine core could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessments : Research involving cancer cell lines such as HCT116 and MCF7 revealed that certain derivatives showed significant cytotoxic effects compared to standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid thieno-triazolo-pyrimidinone scaffold. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s thieno-triazolo-pyrimidinone core distinguishes it from simpler triazolo-pyrimidines (e.g., flumetsulam) or pyrazolo-pyrimidines (e.g., Example 83). The fused thiophene ring may enhance π-stacking interactions in biological targets .
Substituent Impact :
- The 3,4-dimethylphenyl group increases hydrophobicity compared to flumetsulam’s polar sulfonamide or oxadixyl’s methoxy groups. This could improve membrane permeability but reduce water solubility .
- The acetamide linker in the target compound is structurally analogous to sulfonamide (flumetsulam) or thioacetamide (618426-94-1) groups, which modulate binding affinity and metabolic stability .
Biological Activity Trends :
- Triazolo-pyrimidines with sulfonamide substituents (e.g., flumetsulam) target acetolactate synthase (ALS) in plants, while pyrazolo-pyrimidines (e.g., Example 83) are linked to kinase inhibition in cancer research . The target compound’s activity may align with kinase modulation due to its bulky, lipophilic substituents.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3,4-dimethylphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide, and how do they influence its reactivity?
- The compound combines a thieno-triazolopyrimidinone core with a 3,4-dimethylphenylacetamide side chain. The triazolopyrimidine moiety is electron-deficient, facilitating π-π stacking with aromatic residues in enzyme active sites, while the dimethylphenyl group enhances lipophilicity, impacting membrane permeability . Key functional groups (e.g., acetamide, oxo group) enable hydrogen bonding and nucleophilic substitution reactions. Structural analogs in and highlight similar frameworks with demonstrated kinase inhibition, suggesting comparable reactivity.
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical control points?
- Synthesis typically involves:
- Step 1: Construction of the thieno-triazolopyrimidinone core via cyclocondensation of thiophene derivatives with triazole precursors under acidic conditions .
- Step 2: Functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 3,4-dimethylphenylacetamide group .
- Critical controls: Temperature (60–80°C for cyclocondensation), solvent polarity (DMF for coupling), and stoichiometric ratios to minimize by-products like unreacted intermediates . Purity is validated via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks at δ 2.7–3.1 ppm) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- 1H/13C NMR: Confirms regiochemistry of the triazolopyrimidine core (e.g., diagnostic peaks for aromatic protons at δ 7.8–8.2 ppm) and acetamide linkage (NH resonance at δ 10.2–10.5 ppm) .
- HRMS: Validates molecular formula (e.g., [M+H]+ at m/z 423.1324 for C20H19N5O2S) .
- XRD: Resolves crystal packing and confirms stereochemical integrity of the thieno-triazolopyrimidinone core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Case example: Discrepancies in IC50 values for kinase inhibition between enzymatic (nM range) and cell-based (µM range) assays may arise from poor solubility or efflux pump interactions.
- Methodology:
- Solubility enhancement: Use co-solvents (e.g., DMSO:PEG 400, 1:4) or nanoformulation to improve bioavailability .
- Orthogonal assays: Compare results from fluorescence polarization (enzymatic) vs. Western blotting (cellular target engagement) to confirm on-target effects .
- Metabolic stability testing: Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the dimethylphenyl group) .
Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical purity?
- Catalyst screening: Transition-metal catalysts (e.g., Pd(OAc)2/Xantphos) improve coupling efficiency (e.g., 75% → 92% yield) in acetamide bond formation .
- Microwave-assisted synthesis: Reduces reaction time for cyclocondensation from 24h to 2h at 120°C, minimizing thermal decomposition .
- Chiral HPLC: Separates enantiomers post-synthesis (e.g., using a Chiralpak AD-H column) to isolate the active stereoisomer .
Q. How can computational modeling predict the compound’s interaction with potential biological targets?
- Molecular docking (AutoDock Vina): Models binding to kinase ATP pockets (e.g., CDK2), identifying key interactions:
- Hydrogen bonding between the triazolopyrimidine N3 and kinase hinge region (e.g., Glu81 in CDK2).
- Hydrophobic contacts between the dimethylphenyl group and Leu83 .
- MD simulations (GROMACS): Assess stability of the ligand-protein complex over 100 ns, calculating RMSD (<2.0 Å indicates stable binding) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout: Silence putative targets (e.g., CDK2) in cell lines to confirm loss of compound efficacy .
- Photoaffinity labeling: Incorporate a diazirine moiety into the acetamide side chain to crosslink with proximal proteins, identified via LC-MS/MS .
- SPR biosensing: Measure real-time binding kinetics (ka/kd) to recombinant proteins, with KD < 100 nM indicating high affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
